5-oxo-N-(4-sulfamoylphenyl)-1,4-thiazepane-3-carboxamide

Description

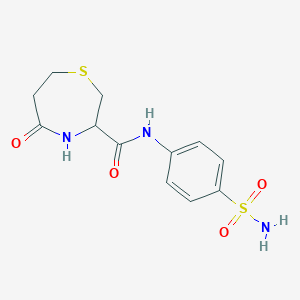

5-oxo-N-(4-sulfamoylphenyl)-1,4-thiazepane-3-carboxamide is a synthetic organic compound featuring a seven-membered 1,4-thiazepane ring with a ketone group at position 5 and a carboxamide moiety at position 3. The carboxamide is substituted with a 4-sulfamoylphenyl group, which introduces a sulfonamide functional group (–SO₂NH₂) known for its role in enhancing biological activity, particularly in enzyme inhibition (e.g., carbonic anhydrase or diuretic targets) . Synthesis of such compounds typically involves coupling reactions between activated carboxylic acid derivatives (e.g., chlorides) and aromatic amines, as seen in analogous sulfonamide syntheses .

Properties

IUPAC Name |

5-oxo-N-(4-sulfamoylphenyl)-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S2/c13-21(18,19)9-3-1-8(2-4-9)14-12(17)10-7-20-6-5-11(16)15-10/h1-4,10H,5-7H2,(H,14,17)(H,15,16)(H2,13,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKLTWCBPSCIGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-oxo-N-(4-sulfamoylphenyl)-1,4-thiazepane-3-carboxamide is a compound belonging to the thiazepane class, characterized by its unique structure featuring a thiazepane ring, a sulfonamide group, and a carboxamide functional group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A thiazepane ring (seven-membered ring containing sulfur and nitrogen).

- A sulfamoyl group attached to a phenyl ring.

- A carboxamide group .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibiotic agents. For example, derivatives of thiazepane have been shown to possess activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In a recent study, derivatives of thiazepane were evaluated for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. The results indicated that these compounds could reduce inflammation by modulating the NF-κB signaling pathway .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising results in enhancing acetylcholine levels by inhibiting its breakdown .

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial activity of various thiazepane derivatives, including this compound. The findings revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Study : In a model of acute lung injury induced by lipopolysaccharide (LPS), it was found that treatment with thiazepane derivatives led to significant reductions in inflammatory markers and improved survival rates in treated mice compared to controls .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.

- Modulation of Receptors : It may bind to receptors involved in neurotransmission or immune response modulation.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Structure | Moderate (MIC: 32 µg/mL) | Significant reduction in IL-6 |

| N-(2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide | Structure | Low | Moderate |

| N-(2-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide | Structure | High | Low |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally related to derivatives bearing variations in the carboxamide substituent or heterocyclic core. Key analogues include:

2.1. 5-oxo-N-(pyridin-3-yl)-1,4-thiazepane-3-carboxamide (BG16288)

- Molecular Formula : C₁₁H₁₃N₃O₂S

- Substituent : Pyridin-3-yl group replaces the 4-sulfamoylphenyl.

- Key Differences :

2.2. N-Substituted β-Alanine Derivatives (e.g., 3-[N-(4-sulfamoylphenyl)amino]propanoic acid)

- Structural Divergence : These lack the thiazepane ring but retain the sulfamoylphenyl group.

Comparative Data Table

| Compound Name | Molecular Formula | Substituent | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 5-oxo-N-(4-sulfamoylphenyl)-1,4-thiazepane-3-carboxamide | C₁₂H₁₅N₃O₄S₂ | 4-Sulfamoylphenyl | ~366.40* | Thiazepane core, sulfonamide group |

| BG16288 | C₁₁H₁₃N₃O₂S | Pyridin-3-yl | 251.30 | Thiazepane core, pyridine moiety |

| 3-[N-(4-sulfamoylphenyl)amino]propanoic acid | C₉H₁₂N₂O₃S | 4-Sulfamoylphenyl | 228.27 | Linear β-alanine backbone |

*Estimated based on substituent addition to BG16288’s formula .

Crystallographic Insights

Crystallographic studies using programs like SHELXL and SIR97 reveal that the thiazepane ring adopts a chair-like conformation, while the sulfamoylphenyl group participates in intermolecular hydrogen bonding. In contrast, pyridin-3-yl analogues exhibit planar aromatic stacking, reducing polar interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.